2-methanesulfonyl-5-(3-methoxyphenyl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound that belongs to the class of bipyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. Common synthetic routes may include:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Substitution Reactions: Introduction of methanesulfonyl, methoxy, and methyl groups can be done through electrophilic aromatic substitution reactions.
Coupling Reactions: The final bipyrazole structure can be formed through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry
In chemistry, 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound may exhibit various biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties. It can be used in drug discovery and development to create new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole include other bipyrazoles with different substituents. Examples include:
- 2-methanesulfonyl-5-(3-chlorophenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole
- 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-chlorophenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole
Uniqueness
The uniqueness of 2-methanesulfonyl-5-(3-methoxyphenyl)-3’-(4-methylphenyl)-1’-phenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of methanesulfonyl, methoxy, and methyl groups can enhance its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
4-[5-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-3-(4-methylphenyl)-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-19-12-14-20(15-13-19)27-24(18-30(29-27)22-9-5-4-6-10-22)26-17-25(28-31(26)35(3,32)33)21-8-7-11-23(16-21)34-2/h4-16,18,26H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTRXKCESUAIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3S(=O)(=O)C)C4=CC(=CC=C4)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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